molecular formula C18H20N2Na4O12S2 B1619518 Tetrasodium alpha,alpha'-(ethylenediimino)bis((2-hydroxy-5-sulphonatophenyl)acetate) CAS No. 90247-45-3

Tetrasodium alpha,alpha'-(ethylenediimino)bis((2-hydroxy-5-sulphonatophenyl)acetate)

Cat. No. B1619518
CAS RN: 90247-45-3
M. Wt: 612.5 g/mol
InChI Key: RMHUXLCIDUXNLI-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium alpha,alpha'-(ethylenediimino)bis((2-hydroxy-5-sulphonatophenyl)acetate) is a useful research compound. Its molecular formula is C18H20N2Na4O12S2 and its molecular weight is 612.5 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrasodium alpha,alpha'-(ethylenediimino)bis((2-hydroxy-5-sulphonatophenyl)acetate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrasodium alpha,alpha'-(ethylenediimino)bis((2-hydroxy-5-sulphonatophenyl)acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrasodium alpha,alpha'-(ethylenediimino)bis((2-hydroxy-5-sulphonatophenyl)acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90247-45-3

Product Name

Tetrasodium alpha,alpha'-(ethylenediimino)bis((2-hydroxy-5-sulphonatophenyl)acetate)

Molecular Formula

C18H20N2Na4O12S2

Molecular Weight

612.5 g/mol

IUPAC Name

tetrasodium;2-[2-[[carboxylato-[5-[dihydroxy(oxido)-λ4-sulfanyl]-2-hydroxyphenyl]methyl]amino]ethylamino]-2-[5-[dihydroxy(oxido)-λ4-sulfanyl]-2-hydroxyphenyl]acetate

InChI

InChI=1S/C18H24N2O12S2.4Na/c21-13-3-1-9(33(27,28)29)7-11(13)15(17(23)24)19-5-6-20-16(18(25)26)12-8-10(34(30,31)32)2-4-14(12)22;;;;/h1-4,7-8,15-16,19-22,27-32H,5-6H2,(H,23,24)(H,25,26);;;;/q;4*+1/p-4

InChI Key

RMHUXLCIDUXNLI-UHFFFAOYSA-J

SMILES

C1=CC(=C(C=C1S(O)(O)[O-])C(C(=O)[O-])NCCNC(C2=C(C=CC(=C2)S(O)(O)[O-])O)C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1S(O)(O)[O-])C(C(=O)[O-])NCCNC(C2=C(C=CC(=C2)S(O)(O)[O-])O)C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Other CAS RN

90247-45-3

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.